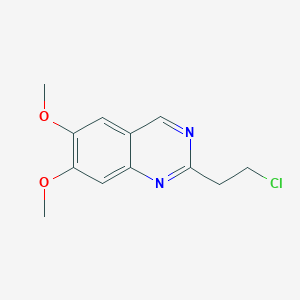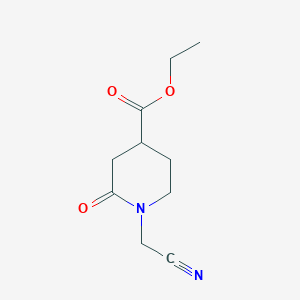
8-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one is a compound characterized by the presence of a trifluoromethyl group attached to a dihydroquinolinone structure. The trifluoromethyl group is known for its significant electronegativity and stability, making it a valuable moiety in pharmaceuticals and agrochemicals
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one typically involves the introduction of the trifluoromethyl group into the quinolinone framework. One common method is the radical trifluoromethylation of quinolinone precursors using photoredox catalysis. This process involves the use of visible light to generate trifluoromethyl radicals, which then react with the quinolinone substrate .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and controlled reaction environments ensures the efficient and scalable production of this compound .
化学反応の分析
反応の種類: 8-(トリフルオロメチル)-3,4-ジヒドロキノリン-2(1H)-オンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は酸化されてキノリンオン誘導体になります。
還元: 還元反応によって、対応するジヒドロ誘導体に変換できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムなどがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
主な生成物: これらの反応から生成される主な生成物には、官能基が修飾されたさまざまなキノリンオン誘導体が含まれ、これらは医薬品化学や材料科学でさらに活用できます .
4. 科学研究における用途
8-(トリフルオロメチル)-3,4-ジヒドロキノリン-2(1H)-オンは、いくつかの科学研究において用途があります。
化学: 複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用を持つ生物活性化合物としての可能性が研究されています。
医学: 特に酵素阻害剤や受容体モジュレーターの設計において、医薬品開発における潜在的な用途が検討されています。
科学的研究の応用
8-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
作用機序
8-(トリフルオロメチル)-3,4-ジヒドロキノリン-2(1H)-オンの作用機序には、特定の分子標的との相互作用が含まれます。トリフルオロメチル基は、親油性を高め、代謝安定性を向上させることで、化合物の酵素や受容体への結合親和性を高めます。 この相互作用は、さまざまな生化学経路を調節し、必要な治療効果をもたらします .
類似の化合物:
トリフルオロメチルケトン: 医薬品化学において、酵素阻害剤として知られています。
トリフルオロメチル化芳香族化合物: 医薬品や農薬の開発に使用されています。
トリフルオロメチル化アルカン: 材料科学において、その独特な特性が応用されています.
独自性: 8-(トリフルオロメチル)-3,4-ジヒドロキノリン-2(1H)-オンは、トリフルオロメチル基の安定性とキノリンオンコアの多様性を組み合わせた独特の構造枠組みを持つため、際立っています。 この組み合わせにより、さまざまな化学修飾と用途が可能になり、さまざまな科学分野において貴重な化合物となっています .
類似化合物との比較
Trifluoromethyl ketones: Known for their use in medicinal chemistry as enzyme inhibitors.
Trifluoromethylated aromatics: Utilized in the development of pharmaceuticals and agrochemicals.
Trifluoromethylated alkanes: Applied in materials science for their unique properties.
Uniqueness: 8-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one stands out due to its specific structural framework, which combines the stability of the trifluoromethyl group with the versatility of the quinolinone core. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various scientific fields .
特性
分子式 |
C10H8F3NO |
|---|---|
分子量 |
215.17 g/mol |
IUPAC名 |
8-(trifluoromethyl)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)7-3-1-2-6-4-5-8(15)14-9(6)7/h1-3H,4-5H2,(H,14,15) |
InChIキー |
UMLAYJZDWIVQFE-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC2=C1C=CC=C2C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,7-Dihydropyrrolo[2,3-b]pyrazin-6-one](/img/structure/B11718219.png)




![(1R,5S)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B11718251.png)


![9-Bromo-5-methyl-2,3-dihydroimidazo[1,2-c]quinazoline](/img/structure/B11718263.png)

![N'-[(E)-(4-bromophenyl)methylidene]-3-methyl-7-nitro-1H-indole-2-carbohydrazide](/img/structure/B11718272.png)

![2-[(E)-{[(Z)-[Amino(methylsulfanyl)methylidene]amino]imino}methyl]-4-methylphenol](/img/structure/B11718281.png)

